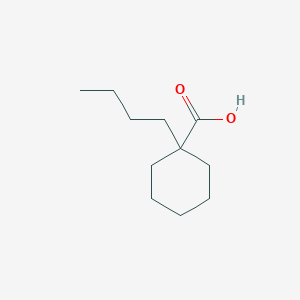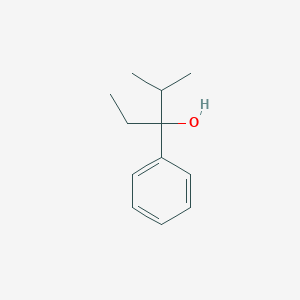
2-(4-Nitrophenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrofenil)eteno-1-sulfonamida es un compuesto orgánico con la fórmula molecular C8H9NO4S. Se caracteriza por la presencia de un grupo nitrofenilo unido a una porción de eteno sulfonamida. Este compuesto es conocido por sus aplicaciones en varios campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Nitrofenil)eteno-1-sulfonamida típicamente involucra la reacción de 4-nitrobenzaldehído con eteno sulfonamida bajo condiciones específicas. Un método común incluye el uso de una base como el hidróxido de sodio para facilitar la reacción. La reacción se lleva a cabo en un solvente orgánico como el etanol, y el producto se purifica mediante recristalización.
Métodos de Producción Industrial
En entornos industriales, la producción de 2-(4-Nitrofenil)eteno-1-sulfonamida puede implicar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite la producción eficiente de grandes cantidades del compuesto manteniendo una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Nitrofenil)eteno-1-sulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede ser oxidado para formar derivados nitro.
Reducción: El grupo nitro puede ser reducido a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidrógeno gaseoso con paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados nitro del compuesto.
Reducción: Derivados amino del compuesto.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
2-(4-Nitrofenil)eteno-1-sulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Nitrofenil)eteno-1-sulfonamida involucra su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. La porción de sulfonamida también puede interactuar con moléculas biológicas, lo que lleva a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4-Nitrofenilsulfonamida: Estructura similar pero carece del grupo eteno.
2-(4-Nitrofenil)etano-1-sulfonamida: Estructura similar pero con un grupo etano en lugar de un grupo eteno.
4-Nitrofeniletilamina: Estructura similar pero con un grupo amino en lugar de un grupo sulfonamida.
Singularidad
2-(4-Nitrofenil)eteno-1-sulfonamida es única debido a la presencia de ambos grupos nitrofenilo y eteno sulfonamida, que confieren propiedades químicas y biológicas específicas. Esta combinación permite una amplia gama de reacciones y aplicaciones, lo que la convierte en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C8H8N2O4S |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
(E)-2-(4-nitrophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,(H2,9,13,14)/b6-5+ |
Clave InChI |
AAWSZAQEVCTOLT-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/S(=O)(=O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CS(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



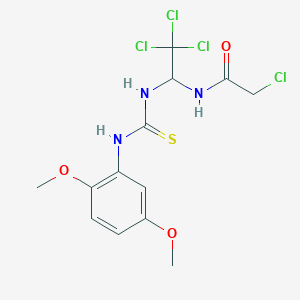
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate](/img/structure/B12006672.png)
![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B12006684.png)
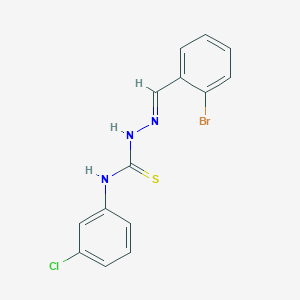
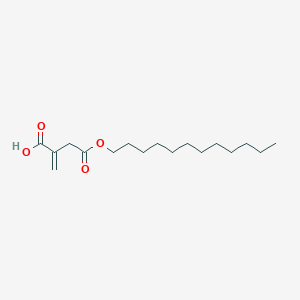
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)

